2,3-Dimethoxy-N-(4-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide
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Overview
Description
2,3-Dimethoxy-N-(4-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core with methoxy groups at the 2 and 3 positions, and a pyrimidine ring substituted with a pyrrolidine moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-N-(4-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-N-(4-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of nitro groups can produce amines.
Scientific Research Applications
2,3-Dimethoxy-N-(4-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Dimethoxy-N-(4-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(pyrrolidin-1-yl)pyrimidines: These compounds share the pyrimidine ring and pyrrolidine moiety, exhibiting similar pharmacological activities.
4,4’-Dimethoxy-2,2’-bipyridine: This compound features methoxy groups and a bipyridine structure, used in catalysis and other chemical applications.
Uniqueness
2,3-Dimethoxy-N-(4-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide is unique due to its specific combination of functional groups and structural features, which impart distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research and industrial applications.
Properties
Molecular Formula |
C24H27N5O3 |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
2,3-dimethoxy-N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C24H27N5O3/c1-16-15-21(29-13-4-5-14-29)28-24(25-16)27-18-11-9-17(10-12-18)26-23(30)19-7-6-8-20(31-2)22(19)32-3/h6-12,15H,4-5,13-14H2,1-3H3,(H,26,30)(H,25,27,28) |
InChI Key |
IBDWXJGRQNSFFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=C(C(=CC=C3)OC)OC)N4CCCC4 |
Origin of Product |
United States |
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